molecular formula C26H34N2O B10884798 (4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone

Cat. No.: B10884798
M. Wt: 390.6 g/mol
InChI Key: YMCABVULDBFJDH-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)[1-(3-METHYLBENZYL)-3-PIPERIDYL]METHANONE is a synthetic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)[1-(3-METHYLBENZYL)-3-PIPERIDYL]METHANONE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the reductive amination of 4-benzylpiperidine with 3-methylbenzylamine under hydrogenation conditions using a suitable catalyst such as palladium on carbon . The reaction is carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)[1-(3-METHYLBENZYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZYLPIPERIDINO)[1-(3-METHYLBENZYL)-3-PIPERIDYL]METHANONE is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Its dual activity as a monoamine releasing agent and MAOI makes it a valuable compound for research in neuropharmacology and medicinal chemistry .

Properties

Molecular Formula

C26H34N2O

Molecular Weight

390.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(3-methylphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C26H34N2O/c1-21-7-5-10-24(17-21)19-27-14-6-11-25(20-27)26(29)28-15-12-23(13-16-28)18-22-8-3-2-4-9-22/h2-5,7-10,17,23,25H,6,11-16,18-20H2,1H3

InChI Key

YMCABVULDBFJDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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